molecular formula C6H10F2O2 B1450403 2-Ethyl-4,4-difluorobutanoic acid CAS No. 1511599-27-1

2-Ethyl-4,4-difluorobutanoic acid

Cat. No. B1450403
CAS RN: 1511599-27-1
M. Wt: 152.14 g/mol
InChI Key: VMSVKYPZWCYAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4,4-difluorobutanoic acid is a chemical compound with the CAS Number: 1511599-27-1 . It has a molecular weight of 152.14 and its IUPAC name is 2-ethyl-4,4-difluorobutanoic acid .


Molecular Structure Analysis

The InChI code for 2-Ethyl-4,4-difluorobutanoic acid is 1S/C6H10F2O2/c1-2-4(6(9)10)3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

2-Ethyl-4,4-difluorobutanoic acid has a molecular weight of 152.14 .

Scientific Research Applications

  • Synthesis of Anti-Cancer Drugs : The compound has been utilized in the synthesis of anti-cancer drugs. For instance, a difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized using a compound similar to 2-Ethyl-4,4-difluorobutanoic acid (Buss, Coe, & Tatlow, 1986).

  • Development of Environmentally Friendly Polymers : Research has been conducted on fluorinated polymers with short perfluorobutyl side chains, which are potential alternatives to environmentally harmful poly- and perfluoroalkyl substances. These polymers exhibit super wetting performance and have applications in nonstick and self-cleaning products (Jiang et al., 2016).

  • Environmental Impact and Source Characterization : Studies have focused on the occurrence and sources of perfluorochemicals (PFCs) in the environment, including compounds structurally related to 2-Ethyl-4,4-difluorobutanoic acid. These studies help in understanding the environmental distribution and impact of such compounds (Nguyen, Reinhard, & Gin, 2011).

  • Agricultural Applications and Environmental Impact : Research has been conducted on the use of sulfluramid, a pesticide that contains perfluoroalkyl substances like EtFOSA, a PFOS precursor, highlighting its environmental impact. This research is crucial for understanding the ecological consequences of such chemicals (Nascimento et al., 2018).

  • Organic Synthesis and Reactions : The compound has been studied in the context of organic synthesis, particularly in reactions involving fluorinated butanolides and butenolides, which are important for the development of new organic compounds with potential applications in various fields (Paleta, Volkov, & Hetflejš, 2000).

  • Catalytic Hydrogenation in Organic Chemistry : It's also used in the catalytic hydrogenation of related compounds, demonstrating the versatility of such compounds in organic chemistry and synthesis (Zhu, Price, Walker, & Zhao, 2005).

  • Complexation Studies in Chemistry : The complexation behavior of similar compounds with pillar[5]arenes has been studied, which is important for understanding molecular interactions and designing new molecular systems (Shu et al., 2012).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the signal word “Danger” and is associated with hazard statements H314 and H335 . This indicates that the compound can cause skin irritation and may cause respiratory irritation .

properties

IUPAC Name

2-ethyl-4,4-difluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-2-4(6(9)10)3-5(7)8/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSVKYPZWCYAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4,4-difluorobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-4,4-difluorobutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,4-difluorobutanoic acid
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4,4-difluorobutanoic acid
Reactant of Route 4
Reactant of Route 4
2-Ethyl-4,4-difluorobutanoic acid
Reactant of Route 5
2-Ethyl-4,4-difluorobutanoic acid
Reactant of Route 6
Reactant of Route 6
2-Ethyl-4,4-difluorobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.